![molecular formula C9H6BrO5P B2590533 (6-Bromo-2-oxochromen-3-yl)phosphonic acid CAS No. 866150-63-2](/img/structure/B2590533.png)
(6-Bromo-2-oxochromen-3-yl)phosphonic acid
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Overview
Description
“(6-Bromo-2-oxochromen-3-yl)phosphonic acid” is a phosphonic acid derivative with the molecular formula C9H6BrO5P and a molecular weight of 305.02. Phosphonic acids are characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . They are employed for many applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Direct methods that make use of phosphorous acid (H3PO3) and that produce a phosphonic acid functional group simultaneously to the formation of the P–C bond, are also surveyed . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Chemical Reactions Analysis
Phosphonic acids exhibit a complex mode of action in their control of fungi. Using Phytophthora palmivora as a model, it has been shown that phosphonate anion can act directly on the fungus, reducing growth, and that growth reduction is associated with a rapid reduction in the total pool of adenylate .Scientific Research Applications
Antibacterial Agents
Phosphonic acids, including derivatives like (6-Bromo-2-oxochromen-3-yl)phosphonic acid, are known for their antibacterial properties. They have been effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria, which pose significant challenges in treating bacterial infections .
Antiviral Therapeutics
These compounds play a crucial role in the treatment of DNA virus and retrovirus infections. Acyclic nucleoside phosphonic derivatives are pivotal in managing diseases caused by these pathogens .
CNS Therapeutics
The central nervous system (CNS) therapeutic applications of phosphonic acids are notable. They include glutamate and GABA-based treatments, targeting disorders such as schizophrenia, Parkinson’s disease, and epilepsy .
Bone Density Treatments
Phosphonic acids are used in medications like Dronates to increase mineral density in bones, providing a therapeutic approach for conditions like osteoporosis .
Antimalarial Agents
The compound’s derivatives have shown promise as antimalarial agents, contributing to the fight against malaria, a major global health issue .
Anticancer Agents
Research has indicated the potential of phosphonic acids in anticancer treatments, offering new avenues for cancer therapy .
Each of these applications leverages the unique chemical properties of phosphonic acids, such as their ability to mimic the natural biological activity of phosphate groups or their coordination/supramolecular properties. The synthesis and study of (6-Bromo-2-oxochromen-3-yl)phosphonic acid can lead to significant advancements in these fields .
For further details on the synthesis and specific applications of this compound, the referenced articles provide a wealth of information that can be explored .
Mechanism of Action
Safety and Hazards
Phosphoric acid, a related compound, is known to be corrosive to metals, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to keep only in the original container, wash skin thoroughly after handling, and avoid eating, drinking, or smoking when using this product . In case of contact with skin or eyes, immediate medical attention is required .
Future Directions
Phosphonic acids represent one of the most important categories of organophosphorus compounds, with myriad examples found in chemical biology, medicine, materials, and other domains . Microwave-accelerated McKenna synthesis of phosphonic acids has been investigated as a means to accelerate the preparation of phosphonic acids . This method has significant advantages over other methods and could be an important enhancement for the synthesis of phosphonic acids .
properties
IUPAC Name |
(6-bromo-2-oxochromen-3-yl)phosphonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrO5P/c10-6-1-2-7-5(3-6)4-8(9(11)15-7)16(12,13)14/h1-4H,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBYBBBDLICGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)P(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-oxochromen-3-yl)phosphonic acid |
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